2-(Trifluoromethyl)indolizine

Vue d'ensemble

Description

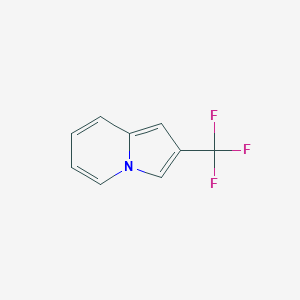

2-(Trifluoromethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The trifluoromethyl group attached to the indolizine ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 2-(Trifluoromethyl)indolizine can be achieved through several methods. One common approach involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride. This method is effective due to the activation provided by bismuth (III) chloride, which facilitates the formation of the trifluoromethyl group on the indolizine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

2-(Trifluoromethyl)indolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.

Common Reagents and Conditions: Reagents such as bismuth (III) chloride, trifluoromethanesulfanylamide, and various oxidizing and reducing agents are commonly used in these reactions. The conditions vary based on the desired reaction and product.

Major Products: The major products formed from these reactions include various substituted indolizines, oxides, and reduced forms of the compound

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have identified 2-(trifluoromethyl)indolizine derivatives as potential antiviral agents, particularly against the hepatitis B virus (HBV). These compounds have shown promise in inhibiting HBV proteins, potentially overcoming challenges such as toxicity and low bioavailability associated with existing antiviral therapies . The structural modifications of indolizines can enhance their efficacy and safety profiles.

Larvicidal Activity:

A series of 7-(trifluoromethyl)indolizine derivatives were synthesized and tested for their larvicidal activity against Anopheles arabiensis, a malaria vector. The compounds exhibited moderate to high mortality rates, with some achieving over 90% efficacy . Molecular docking studies indicated that these compounds could inhibit juvenile hormone receptors, disrupting larval growth and reproduction, making them promising candidates for new insecticides .

Broad Biological Activities:

Indolizine derivatives have demonstrated a wide range of biological activities including:

- Anticancer : Indolizines have been explored for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial : Research has shown that these compounds possess activity against various bacterial strains .

- Analgesic and Antihistaminic : Certain derivatives have been noted for their pain-relieving and allergy-relief properties .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs):

Indolizine derivatives have been investigated for their potential use in dye-sensitized solar cells. Their ability to absorb light efficiently makes them suitable candidates for enhancing the performance of solar energy devices . The incorporation of trifluoromethyl groups can modify the electronic properties of these dyes, potentially improving their efficiency.

Synthesis and Structural Insights

The synthesis of this compound involves various methods, including cycloaddition reactions and the use of β,β-difluoro peroxides as building blocks. These synthetic pathways allow for the introduction of different functional groups that can tailor the compound's properties for specific applications .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)indolizine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target, but generally involves binding to receptors or enzymes, altering their activity .

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)indolizine can be compared with other similar compounds, such as:

Indole: A parent compound with a similar structure but without the trifluoromethyl group.

Indolizine: The base structure without any substituents.

Fluorinated Indolizines: Compounds with different fluorinated groups attached to the indolizine ring.

Unique Properties: The trifluoromethyl group in this compound provides enhanced stability, reactivity, and biological activity compared to its non-fluorinated counterparts.

Activité Biologique

Overview

2-(Trifluoromethyl)indolizine is a member of the indolizine family, characterized by a nitrogen-containing heterocyclic structure. The introduction of a trifluoromethyl group enhances its chemical properties, making it a compound of significant interest in various biological applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Target Interactions

Indolizine derivatives, including this compound, exhibit interactions with multiple biological targets. These interactions can influence various biochemical pathways and cellular processes. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating the flux of metabolites.

- Protein Binding : It interacts with proteins through non-covalent interactions, leading to conformational changes that affect protein function.

- Gene Expression Modulation : The compound can alter gene expression related to apoptosis and cell proliferation, impacting cell survival and growth.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Cell Signaling : It modulates various signaling pathways that are crucial for cellular responses.

- Metabolic Regulation : By inhibiting key enzymes, it affects cellular metabolism and energy production .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound derivatives against various pathogens. For instance:

- A derivative exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.031 µg/mL, outperforming traditional antibiotics like vancomycin .

- Another study reported that certain derivatives showed promising larvicidal activity against Anopheles arabiensis larvae, with mortality rates exceeding 90% at specific concentrations .

Anti-HIV Activity

Research has indicated that some trifluoromethyl indole derivatives possess anti-HIV properties. Notably, compounds demonstrated low nanomolar IC50 values against wild-type HIV-1 and drug-resistant strains, suggesting potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-(trifluoromethyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBULMMIZURQLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.